

Post-Translational Modifications of Internalin Proteins: A Technical Guide

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Compound of Interest

Compound Name: *internalin*

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Abstract

Internalin proteins are a family of surface-displayed and secreted virulence factors from the foodborne pathogen *Listeria monocytogenes*. They play a pivotal role in the invasion of host cells, a critical step in the pathogenesis of listeriosis. The function and activity of **internalins** are intricately regulated, not only at the genetic and transcriptional levels but also through post-translational modifications (PTMs). These modifications can occur both on the **internalin** proteins themselves and on host cell proteins, triggered by **internalin**-receptor interactions. This technical guide provides an in-depth exploration of the known PTMs associated with **internalin** proteins, their functional consequences, and the experimental methodologies used for their characterization. We delve into the direct ubiquitination of the secreted **internalin** InlC and the phosphorylation and ubiquitination of host cell receptors E-cadherin and Met, induced by InlA and InlB, respectively. Detailed experimental protocols, quantitative data, and visual diagrams of the associated signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction to Internalins and Post-Translational Modifications

Listeria monocytogenes is a facultative intracellular bacterium responsible for the severe disease listeriosis. A key to its virulence is the ability to invade a variety of non-phagocytic host

cells. This process is largely mediated by the **internalin** family of proteins. The two most well-characterized members are **Internalin A** (InIA) and **Internalin B** (InIB), which are covalently anchored to the bacterial cell wall. Other **internalins**, such as InIC, are secreted.

Post-translational modifications are covalent processing events that change the properties of a protein by proteolytic cleavage or by adding a modifying group to one or more amino acids. PTMs can modulate a protein's activity, localization, and interaction with other molecules. In the context of host-pathogen interactions, PTMs are a key strategy employed by both pathogens to manipulate host cellular processes and by the host to defend against infection.

Direct Post-Translational Modification of an Internalin: The Case of InIC Ubiquitination

While many bacterial effectors modify host proteins, the direct modification of bacterial virulence factors by the host's PTM machinery is a fascinating aspect of the host-pathogen arms race. The secreted **internalin**, InIC, is a prime example of a *Listeria* virulence factor that is directly modified by the host.

Monoubiquitination of InIC

Host cell machinery monoubiquitinates the secreted *Listeria* virulence protein InIC on lysine residue K224.^{[1][2]} This modification does not target InIC for degradation. Instead, it serves a regulatory role, influencing its interaction with host cell proteins and ultimately modulating the host's immune response to infection.^{[1][2]}

Functional Consequences of InIC Ubiquitination

The ubiquitination of InIC has a significant impact on its function. The modified InIC interacts with and stabilizes the intracellular alarmin S100A9, a critical regulator of the immune response and inflammatory processes.^{[1][2]} This stabilization leads to an increase in the production of reactive oxygen species (ROS) by neutrophils in infected mice, which paradoxically helps to restrict *Listeria* infection.^{[1][2]} Therefore, this PTM of a bacterial virulence factor appears to be a host defense mechanism. Deletion of inIC results in a significant increase in the 50% lethal dose (LD50) in mice, highlighting its importance in virulence.^[3]

Quantitative Data on InIC Function

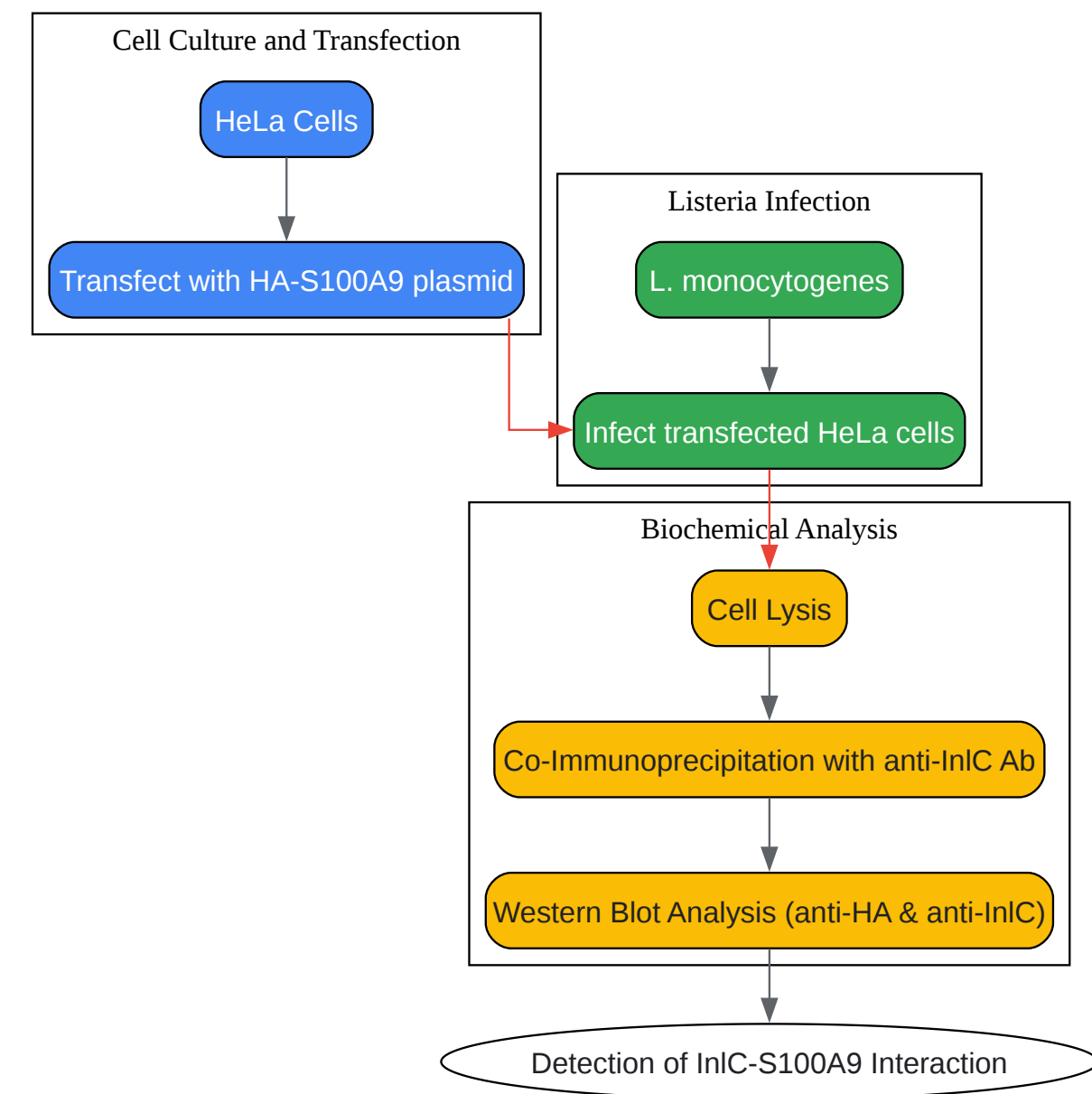
Parameter	Wild-type Listeria	Δ InIC mutant	Effect of InIC	Reference
Plaque diameter in Caco-2 BBE1 cells	~100%	~65%	Reduced cell-to-cell spread	[3]
LD50 in mice	Baseline	~50-fold increase	Attenuated virulence	[3]
IL-6 production in infected RAW 264.7 macrophages	Baseline	Increased	Downregulation of pro-inflammatory cytokines	[4]
TNF- α production in infected RAW 264.7 macrophages	Baseline	Increased	Downregulation of pro-inflammatory cytokines	[4]
Neutrophil recruitment in peritonitis mouse model	Baseline	Significantly increased	Downregulation of inflammation	[4]

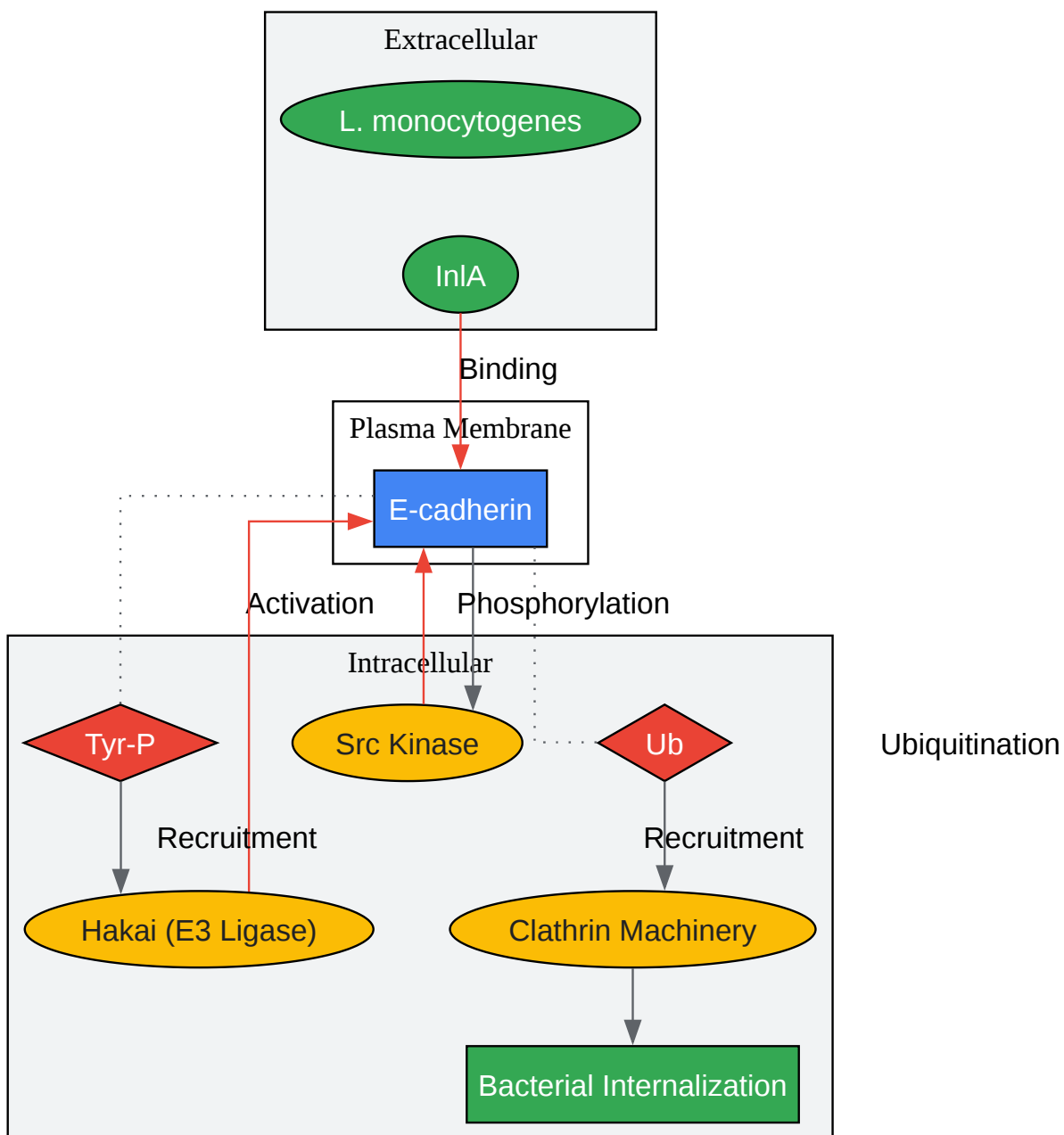
Experimental Protocols for Studying InIC Ubiquitination

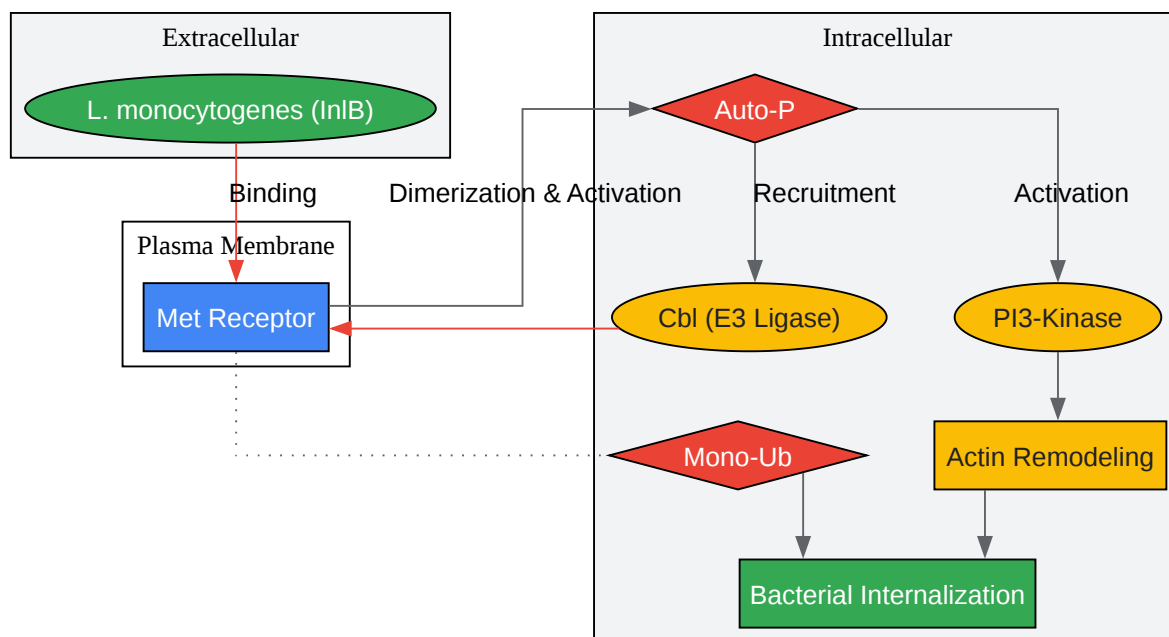
- Cell Infection: Infect HeLa cells with wild-type *L. monocytogenes* EGD strain.
- Cell Lysis: At different time points post-infection, lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
- SDS-PAGE and Western Blotting: Separate the total cell extracts by SDS-PAGE and transfer to a PVDF membrane.
- Antibody Incubation: Probe the membrane with anti-InIC and anti-actin (as a loading control) antibodies. A higher molecular weight band corresponding to ubiquitinated InIC should be visible.[5]

- **Cell Transfection and Infection:** Transfect HeLa cells with a plasmid expressing HA-tagged S100A9. After 48 hours, infect the cells with *L. monocytogenes*.
- **Cell Lysis:** Lyse the cells in a suitable Co-IP lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- **Immunoprecipitation:** Incubate the cell lysates with an anti-InlC antibody overnight at 4°C.
- **Complex Capture:** Add Protein A/G agarose beads to pull down the antibody-protein complexes.
- **Washes:** Wash the beads several times with lysis buffer to remove non-specific binding proteins.
- **Elution and Analysis:** Elute the bound proteins from the beads and analyze by Western blotting using anti-HA (for S100A9) and anti-InlC antibodies.[\[5\]](#)[\[6\]](#)

Experimental Workflow for InlC-S100A9 Interaction Study







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